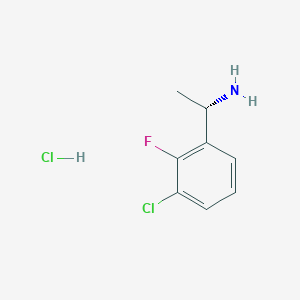

(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

(1S)-1-(3-chloro-2-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVBNFPEJNNLJJ-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Cl)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C(=CC=C1)Cl)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a stereogenic center and a uniquely substituted phenyl ring with both chloro and fluoro groups, makes it a valuable building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The specific stereochemistry of the (S)-enantiomer is often crucial for achieving the desired pharmacological activity and minimizing off-target effects, a key consideration in modern drug design.

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical characterization of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride. It is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

Table of Contents

-

Chemical Structure and Properties

-

Synthesis and Stereoselective Strategies

-

Analytical Characterization

-

Applications in Drug Discovery

-

References

Chemical Structure and Physicochemical Properties

The chemical structure of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is characterized by an ethylamine chain attached to a 3-chloro-2-fluorophenyl ring at the first carbon, which is a stereocenter with an (S) configuration. The amine is protonated to form the hydrochloride salt, which typically improves the compound's stability and solubility in aqueous media.

Figure 1: Chemical structure of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | Not explicitly found for the (S)-enantiomer hydrochloride, but the (R)-enantiomer hydrochloride is 1253792-97-0. | [1] |

| Molecular Formula | C₈H₁₀Cl₂FN | |

| Molecular Weight | 210.08 g/mol | [1] |

| Appearance | Expected to be a white to off-white crystalline solid. | [2] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | [2] |

Synthesis and Stereoselective Strategies

The synthesis of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride typically involves two key stages: the formation of the racemic amine and the subsequent resolution of the enantiomers or a direct asymmetric synthesis.

Synthesis of Racemic 1-(3-Chloro-2-fluorophenyl)ethanamine

A common route to the racemic amine is through the reduction of the corresponding ketone, 3-chloro-2-fluoroacetophenone.

Figure 2: General synthetic workflow for racemic 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride.

Experimental Protocol: Synthesis of 3-Chloro-2-fluoroacetophenone (Proposed)

This protocol is adapted from the synthesis of related haloacetophenones.[3]

-

To a stirred suspension of anhydrous aluminum chloride in dichloromethane, add 3-chloro-2-fluoroanisole dropwise at 0 °C.

-

Slowly add acetyl chloride to the mixture, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 3-chloro-2-fluoroacetophenone.

Stereoselective Synthesis of the (S)-Enantiomer

Achieving the desired (S)-stereochemistry with high enantiomeric excess (e.e.) is critical. Two primary strategies are employed: chiral resolution of the racemic mixture and asymmetric synthesis.

2.2.1. Chiral Resolution

This classical method involves the separation of enantiomers by forming diastereomeric salts with a chiral resolving agent.

Figure 3: Workflow for chiral resolution of 1-(3-Chloro-2-fluorophenyl)ethanamine.

Experimental Protocol: Chiral Resolution (Proposed)

This protocol is based on established methods for resolving chiral amines.[4]

-

Dissolve the racemic 1-(3-chloro-2-fluorophenyl)ethanamine in a suitable solvent such as methanol or ethanol.

-

Add a solution of a chiral resolving agent, for example, (R,R)-di-p-toluoyl-tartaric acid (0.5 equivalents), in the same solvent.

-

Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberate the free (S)-amine by treating the diastereomeric salt with an aqueous base (e.g., NaOH) and extracting with an organic solvent (e.g., dichloromethane).

-

Wash the organic extract, dry it, and remove the solvent.

-

Convert the enantiomerically enriched amine to its hydrochloride salt by treating it with a solution of HCl in a suitable solvent like diethyl ether.

2.2.2. Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the desired enantiomer, often involving the stereoselective reduction of the precursor ketone.

Experimental Protocol: Asymmetric Reduction of 3-Chloro-2-fluoroacetophenone (Proposed)

This protocol is based on the use of chiral reducing agents like (-)-DIP-Chloride.

-

In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 3-chloro-2-fluoroacetophenone in an anhydrous solvent like THF.

-

Cool the solution to -25 °C.

-

Slowly add a solution of a chiral reducing agent, such as (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride™), to the ketone solution.

-

Stir the reaction mixture at -25 °C for several hours to days, monitoring the progress by TLC or HPLC.

-

Quench the reaction by the slow addition of a suitable reagent, such as methanol.

-

Work up the reaction mixture, which typically involves removal of the boron-containing byproducts and purification of the resulting chiral alcohol.

-

The chiral alcohol can then be converted to the corresponding amine via methods such as a Mitsunobu reaction with subsequent deprotection or conversion to a leaving group followed by amination.

Another promising approach is the use of enzymatic kinetic resolution, where an enzyme selectively acylates one enantiomer of the racemic amine, allowing for the separation of the unreacted enantiomer.[5]

Analytical Characterization

The identity, purity, and enantiomeric excess of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride must be rigorously confirmed using a combination of analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton (CH), and the methyl protons (CH₃). The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 3-chloro-2-fluoro substitution pattern. The methine proton will appear as a quartet coupled to the methyl protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, with their chemical shifts influenced by the attached halogen atoms and the amine group.[6]

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent molecular ion peak [M+H]⁺ corresponding to the free amine.[7] Characteristic fragmentation patterns for phenethylamines often involve the loss of ammonia (NH₃).[8] The isotopic pattern of the molecular ion will reveal the presence of one chlorine atom.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-Cl and C-F stretching vibrations.

-

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC with UV detection can be used to determine the chemical purity of the compound.

-

Chiral HPLC: This is a critical technique for determining the enantiomeric excess (e.e.) of the final product. A suitable chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose, is used to separate the (S) and (R) enantiomers.[9][10]

-

Analytical Workflow

Sources

- 1. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 2. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]

- 3. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]

- 4. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemconnections.org [chemconnections.org]

- 7. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

An In-Depth Technical Guide to (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development. Its specific stereochemistry and the presence of halogen substituents make it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and safe handling procedures. The causality behind experimental choices and the importance of self-validating protocols are emphasized to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is the hydrochloride salt of the (S)-enantiomer of 1-(3-chloro-2-fluorophenyl)ethanamine. The presence of a chiral center dictates its interaction with biological systems, making stereochemical purity a critical parameter.

Molecular Weight:

The molecular weight of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is 210.07 g/mol . This is derived from its molecular formula, C8H10Cl2FN.[1]

A comprehensive summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C8H10Cl2FN | [1] |

| Molecular Weight | 210.07 g/mol | [1] |

| CAS Number | 1313593-59-7 | [2] |

| IUPAC Name | (1S)-1-(3-chloro-2-fluorophenyl)ethanamine;hydrochloride | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Room Temperature, under inert gas (nitrogen or Argon) at 2-8°C is also recommended | [3][4][5] |

Synthesis and Manufacturing Processes

The synthesis of chiral amines like (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride often involves asymmetric synthesis or resolution of a racemic mixture. A common conceptual pathway involves the reductive amination of a corresponding ketone.

Conceptual Synthetic Workflow

A generalized synthetic approach is outlined below. The choice of reagents and conditions is critical for achieving high yield and enantiomeric excess.

Caption: Conceptual workflow for the synthesis of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Step 1: Reductive Amination of 3-Chloro-2-fluoroacetophenone

-

To a solution of 3-chloro-2-fluoroacetophenone in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium acetate).

-

Introduce a reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation (H2 gas with a palladium catalyst). The choice of reducing agent is critical; catalytic hydrogenation is often preferred for its cleaner reaction profile.

-

Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction and perform a standard aqueous workup to isolate the crude racemic amine.

Step 2: Chiral Resolution

-

Dissolve the racemic amine in a suitable solvent (e.g., ethanol).

-

Add a solution of a chiral resolving agent, such as a derivative of tartaric acid (e.g., di-p-toluoyl-L-tartaric acid). The formation of diastereomeric salts with different solubilities is the cornerstone of this classical resolution technique.

-

Allow the less soluble diastereomeric salt to crystallize. The rate of cooling and solvent polarity are key parameters to control for optimal separation.

-

Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

Step 3: Liberation of the Free Amine and Salt Formation

-

Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to liberate the free (S)-amine.

-

Extract the free amine into an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine and dry over an anhydrous salt (e.g., sodium sulfate).

-

To form the hydrochloride salt, bubble dry hydrogen chloride gas through the solution of the free amine or add a solution of HCl in a suitable solvent (e.g., ether or isopropanol).

-

Collect the precipitated (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride by filtration, wash with a non-polar solvent, and dry under vacuum.

Applications in Drug Discovery and Development

Halogenated organic compounds, particularly those containing chlorine and fluorine, play a significant role in modern medicinal chemistry.[6] The presence of these atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including:

-

Metabolic Stability: The C-F and C-Cl bonds are generally more stable to metabolic degradation than C-H bonds, which can increase the half-life of a drug.

-

Lipophilicity: Halogen atoms can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

-

Binding Affinity: The electronegativity and size of halogen atoms can lead to specific interactions with target proteins, such as halogen bonding, which can enhance binding affinity and selectivity.

(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride serves as a key intermediate in the synthesis of various pharmaceutically active compounds.[7] Its chiral nature is particularly important for developing stereospecific drugs that can interact selectively with their biological targets, leading to improved efficacy and reduced off-target effects.

Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, a suite of analytical techniques is employed.

Analytical Workflow

Caption: A typical analytical workflow for the quality control of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence and connectivity of all atoms.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups within the molecule.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A patent for a high-performance liquid detection method for a similar compound, 2-chloroethylamine hydrochloride, highlights the importance of this technique.[8]

-

Chiral HPLC or Chiral Gas Chromatography (GC): Essential for determining the enantiomeric excess (e.e.) of the (S)-enantiomer, ensuring the stereochemical purity of the final product.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride.

-

Hazard Statements: This compound is generally associated with warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[1] It may also be harmful if swallowed.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][10]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13] It is often recommended to store under an inert atmosphere.[3]

References

-

Kuujia. (n.d.). Cas no 444643-09-8 ((S)-1-(3-Fluorophenyl)ethanamine). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(3-chloro-2-fluorophenyl)-N-ethylpropan-2-amine. PubChem. Retrieved from [Link]

-

G. S. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine.

- Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.

-

G. S. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

- A. M. P. Sousa, et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.

-

MDPI. (n.d.). Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. Retrieved from [Link]

-

ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-2-fluoro-1-propene. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Dichloro-2-fluoropropane. PubChem. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl}. Retrieved from [Link]

-

Lead Sciences. (n.d.). (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride. Retrieved from [Link]2-chloro-6-fluorophenyl)ethanaminehydrochloride)

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. jk-sci.com [jk-sci.com]

- 3. (S)-1-(2-Fluorophenyl)ethanamine hydrochloride | 1332832-14-0 [chemicalbook.com]

- 4. (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride - Lead Sciences [lead-sciences.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. enamine.enamine.net [enamine.enamine.net]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Amines in Medicinal Chemistry

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The specific stereochemistry of these molecules is often crucial for their pharmacological activity and safety profile. (S)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride is a valuable chiral amine intermediate, with its substituted phenyl ring making it a key component in the development of various therapeutic agents. This guide provides a comprehensive overview of the synthetic routes to this compound, focusing on practical, field-proven methodologies and the scientific principles that underpin them.

Strategic Approaches to the Synthesis of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride

The synthesis of a specific enantiomer of a chiral amine can be broadly approached in two ways:

-

Asymmetric Synthesis: This strategy involves the direct formation of the desired (S)-enantiomer from a prochiral precursor, utilizing a chiral catalyst or auxiliary to control the stereochemical outcome.

-

Chiral Resolution: This classic approach involves the synthesis of a racemic mixture of the amine, followed by the separation of the two enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated based on their differing physical properties, such as solubility.

This guide will detail a robust and widely applicable two-step synthetic pathway commencing with the commercially available starting material, 1-(3-chloro-2-fluorophenyl)ethanone. The first step involves a reductive amination to yield the racemic 1-(3-chloro-2-fluorophenyl)ethanamine. The second, and most critical step for obtaining the desired stereoisomer, is the chiral resolution of this racemate using an appropriate chiral acid.

Visualizing the Synthetic Pathway

The overall synthetic strategy can be visualized as a two-stage process, beginning with the formation of the racemic amine and culminating in the isolation of the desired (S)-enantiomer as its hydrochloride salt.

Figure 1: Proposed synthetic route for (S)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride.

Part 1: Synthesis of Racemic 1-(3-Chloro-2-fluorophenyl)ethanamine via Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of amines from ketones or aldehydes.[1] The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine.[2]

Causality Behind Experimental Choices

-

Starting Material: 1-(3-chloro-2-fluorophenyl)ethanone is a readily available and logical precursor. Its ketone functional group is the reactive site for the amination reaction.

-

Amine Source: Ammonia (in the form of ammonium formate or in a solution) is the simplest and most direct source of the primary amine group.[3]

-

Reducing Agent: A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using Raney Nickel or other supported metal catalysts is a common and efficient choice.[4] Alternatively, hydride reagents such as sodium borohydride (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN) can be used.[1][5] The choice of reducing agent often depends on the scale of the reaction and the presence of other functional groups in the molecule.[6]

-

Solvent: The choice of solvent is critical for both the imine formation and the reduction steps. Alcohols such as methanol or ethanol are often suitable for reductive aminations using borohydride reagents. For catalytic hydrogenation, a wider range of solvents can be used, including alcohols and non-polar aprotic solvents.

Detailed Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 1-(3-chloro-2-fluorophenyl)ethanone (1.0 eq) in a suitable solvent such as methanol, add a source of ammonia, for example, ammonium acetate (5-10 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduction:

-

Method A: Catalytic Hydrogenation: Transfer the reaction mixture to a high-pressure reactor. Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Raney Nickel). Pressurize the reactor with hydrogen gas (e.g., 5-10 bar) and heat to a suitable temperature (e.g., 50-80 °C). Monitor the reaction until completion.

-

Method B: Hydride Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent such as sodium borohydride (1.5-2.0 eq) in portions. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up:

-

For Catalytic Hydrogenation: After cooling and depressurizing the reactor, filter off the catalyst.

-

For Hydride Reduction: Quench the reaction by the slow addition of water or a dilute acid.

-

-

Extraction and Isolation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. Add water and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Adjust the pH of the aqueous layer to basic (pH > 10) with a suitable base (e.g., NaOH solution) to liberate the free amine. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic extracts, wash with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the racemic 1-(3-chloro-2-fluorophenyl)ethanamine. The crude product can be purified by distillation or chromatography if necessary.

Part 2: Chiral Resolution of Racemic 1-(3-Chloro-2-fluorophenyl)ethanamine

The separation of enantiomers is a critical step in the synthesis of many chiral pharmaceuticals. Classical resolution via the formation of diastereomeric salts is a well-established and industrially scalable method.[7] This process relies on the principle that diastereomers have different physical properties, allowing for their separation.[8]

The Role of Tartaric Acid in Chiral Resolution

Tartaric acid is a readily available and inexpensive chiral resolving agent. It exists as two enantiomers, (+)-tartaric acid (D-tartaric acid) and (-)-tartaric acid (L-tartaric acid), as well as an achiral meso form.[9] By reacting a racemic amine with one enantiomer of tartaric acid, a mixture of two diastereomeric salts is formed.[10] These diastereomeric salts, having different solubilities, can be separated by fractional crystallization.[8]

Detailed Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve the racemic 1-(3-chloro-2-fluorophenyl)ethanamine (1.0 eq) in a suitable solvent, such as a mixture of methanol and water or ethanol. In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 eq) in the same solvent system, gently heating if necessary. Slowly add the tartaric acid solution to the amine solution with stirring.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt. The formation of crystals may be initiated by scratching the inside of the flask with a glass rod.

-

Isolation of the Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent. The enantiomeric purity of the amine in the crystallized salt can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis of a small sample after liberating the free amine.

-

Recrystallization (Optional): If the initial enantiomeric excess is not satisfactory, the diastereomeric salt can be recrystallized from a suitable solvent to improve its purity.

-

Liberation of the (S)-Amine: Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane). Add a base (e.g., 10% NaOH solution) until the aqueous layer is strongly basic (pH > 12). Stir the mixture until all the solid has dissolved.

-

Extraction and Isolation of the Free Amine: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-1-(3-chloro-2-fluorophenyl)ethanamine.

Part 3: Formation of the Hydrochloride Salt

For ease of handling, purification, and to improve stability, the final chiral amine is typically converted to its hydrochloride salt.

Detailed Experimental Protocol: Hydrochloride Salt Formation

-

Salt Formation: Dissolve the purified (S)-1-(3-chloro-2-fluorophenyl)ethanamine in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

-

Acidification: Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid product by filtration, wash with the anhydrous solvent, and dry under vacuum to yield (S)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride as a stable, crystalline solid.

Data Presentation

| Parameter | 1-(3-Chloro-2-fluorophenyl)ethanone | Racemic 1-(3-Chloro-2-fluorophenyl)ethanamine | (S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride |

| Molecular Formula | C₈H₆ClFO | C₈H₉ClFN | C₈H₁₀Cl₂FN |

| Molecular Weight | 172.58 g/mol | 173.62 g/mol | 210.08 g/mol |

| Appearance | Liquid/Low melting solid | Oily liquid | White to off-white solid |

| Purity (Typical) | >98% | >95% (crude) | >99% |

| Enantiomeric Excess | N/A | Racemic | >99% (S) |

Conclusion: A Robust and Scalable Synthesis

The synthetic route detailed in this guide, employing reductive amination followed by classical chiral resolution, represents a reliable and scalable method for the preparation of (S)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride. The choice of readily available starting materials and well-established chemical transformations makes this approach suitable for both laboratory-scale synthesis and larger-scale production in a drug development setting. The principles of stereoselective synthesis and purification outlined herein are fundamental to the broader field of medicinal chemistry and underscore the importance of controlling molecular chirality to achieve desired therapeutic outcomes.

References

- Google Patents. KR20100109739A - Method for preparing an optically active 1-(3-hydroxyphenyl)ethylamine.

- Google Patents.

- Google Patents. US2443385A - Method of preparing chloroalkylamine hydrochlorides.

-

ResearchGate. (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. [Link]

-

National Institutes of Health. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

- Googleapis. WO 2008/155777 A2.

-

Chemistry LibreTexts. 6.5: Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Patsnap Eureka. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. [Link]

-

Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. [Link]

-

Organic Chemistry Portal. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. [Link]

-

Wordpress. Reductive Amination. [Link]

-

Onyx Scientific. Chiral Resolution Screening | Solid State. [Link]

-

Quick Company. Novel Process For The Preparation Of 3' Chloropropiophenone. [Link]

-

National Institutes of Health. Strategies for chiral separation: from racemate to enantiomer. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Wikipedia. Reductive amination. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. onyxipca.com [onyxipca.com]

- 8. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KR20100109739A - Method for preparing an optically active 1-(3-hydroxyphenyl)ethylamine - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

Navigating the Unseen: A Technical Safety and Handling Guide for (S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these is (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, a chiral amine with potential applications as a building block in the synthesis of bioactive molecules. The absence of a comprehensive, publicly available Material Safety Data Sheet (MSDS) for this specific compound necessitates a proactive and informed approach to its handling and use. This guide, therefore, serves as an in-depth technical resource, synthesizing available data from closely related analogs and foundational chemical safety principles to establish a robust framework for its safe utilization in a research setting.

Chemical Identity and Rationale for Analog-Based Assessment

(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a specific stereoisomer. Due to the limited direct safety data for this exact molecule, this guide will leverage information from its enantiomer, (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, and other structurally similar compounds. Enantiomers, being mirror images, are expected to have identical physical, chemical, and toxicological properties, except in their interaction with other chiral systems. Therefore, the hazard data for the (R)-enantiomer provides a scientifically sound basis for assessing the risks of the (S)-enantiomer.

| Identifier | Information | Source |

| Chemical Name | (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride | - |

| CAS Number | Not explicitly found for (S)-enantiomer. 1253792-97-0 for (R)-enantiomer. | [1][2] |

| Molecular Formula | C8H10Cl2FN | [2] |

| Molecular Weight | 210.08 g/mol | [2] |

Hazard Identification and Classification

Based on data for the (R)-enantiomer and related chloro-fluoro-phenyl-ethanamine derivatives, (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride should be treated as a hazardous substance. The primary hazards are associated with ingestion, skin and eye contact, and inhalation.

GHS Hazard Classification (Inferred)

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity, Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[2] |

Pictograms:

Signal Word: Warning [2]

It is crucial to note that structurally similar compounds without the fluorine atom have shown higher toxicity, including "Fatal if inhaled" classifications.[3] The presence of the fluorine atom can alter the metabolic profile and toxicity of the molecule. Therefore, a cautious approach is warranted, and exposure should be minimized.

Proactive First-Aid Measures: A Self-Validating Protocol

In the event of exposure, immediate and appropriate action is critical. The following protocols are designed to be self-validating, meaning they are based on established best practices for chemical exposure and aim to mitigate harm effectively.

-

Inhalation: If inhaled, immediately move the individual to fresh air and ensure they are in a position comfortable for breathing.[4] If respiratory irritation, coughing, or difficulty breathing occurs, seek immediate medical attention.[2]

-

Skin Contact: Should the substance come into contact with the skin, immediately remove all contaminated clothing.[5] Thoroughly wash the affected area with plenty of soap and water.[5] If skin irritation persists, seek medical advice.[5]

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[4][6] If contact lenses are present and can be easily removed, do so.[4] Continue rinsing for at least 15-20 minutes.[4] It is imperative to seek immediate medical attention.[4][5]

-

Ingestion: If swallowed, rinse the mouth thoroughly with water.[4] Do NOT induce vomiting.[4][5] Call a poison center or doctor if you feel unwell.

Handling and Storage: An Environment of Control

The causality behind stringent handling and storage protocols is the prevention of accidental exposure and maintaining the chemical's integrity.

Experimental Workflow for Safe Handling

Caption: A logical workflow for the safe handling of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride.

Storage Recommendations:

-

Conditions: Store in a cool, dry, and well-ventilated area.[7] Keep the container tightly closed to prevent moisture ingress and potential degradation.[6][7] The recommended storage temperature is often refrigerated for long-term stability.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[4] Also, avoid heat, sparks, and open flames.[4][8]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential for personnel safety.

-

Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][8] An eyewash station and safety shower should be readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety glasses or goggles are mandatory.[5][6]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[5][6]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge should be used.

-

Physical and Chemical Properties

Understanding the physical and chemical properties is fundamental to its safe handling and use in experimental design.

| Property | Value | Source/Comment |

| Appearance | Likely a solid powder. | Based on related compounds.[1] |

| Solubility | Soluble in DMSO. | [1] |

| Melting Point | Not available. | Data for related compounds vary significantly. |

Stability and Reactivity

-

Reactivity: This compound is not expected to be pyrophoric or explosive under normal laboratory conditions.

-

Chemical Stability: It is stable under recommended storage conditions.[8]

-

Conditions to Avoid: Avoid exposure to high temperatures, direct sunlight, and incompatible materials.[7][8]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]

-

Hazardous Decomposition Products: Upon combustion, it may produce toxic gases such as carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[8]

Toxicological Information: An Evidence-Based Assessment

As previously stated, direct toxicological data is scarce. The information presented here is extrapolated from the (R)-enantiomer and related structures.

-

Acute Toxicity: Harmful if swallowed.[2] The potential for respiratory irritation upon inhalation is also noted.[2]

-

Skin Corrosion/Irritation: Causes skin irritation.[2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2]

-

Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC. This is a general statement for a related compound and should be treated with caution.

Conclusion

The safe and effective use of novel chemical entities like (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride in a research environment hinges on a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. In the absence of a dedicated MSDS, a scientifically-grounded approach of leveraging data from close chemical analogs is a responsible and necessary practice. Researchers and drug development professionals are urged to treat this compound with a high degree of caution, adhering to the handling, storage, and personal protection guidelines outlined in this document to ensure a safe and productive research environment.

References

-

Kishida Chemical Co., Ltd. (n.d.). 3-(2-Chlorophenyl)oxetan-3-amine hydrochloride - Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(3-chloro-2-fluorophenyl)-N-ethylpropan-2-amine. PubChem Compound Database. Retrieved from [Link]

-

MG Chemicals. (2023). Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-1-(3-chlorophenyl)ethanamine. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride | CAS 1253792-97-0 | Sun-shinechem [sun-shinechem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. (S)-1-(3-chlorophenyl)ethanamine | C8H10ClN | CID 2507691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. kishida.co.jp [kishida.co.jp]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. mgchemicals.com [mgchemicals.com]

A Technical Guide to the Commercial Availability and Synthesis of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry, serving as a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of its commercial availability, outlines robust synthetic strategies for its preparation, and details essential analytical methodologies for its characterization. Addressing the current landscape, this document serves as a practical resource for researchers and drug development professionals seeking to acquire or synthesize this compound for their scientific endeavors.

Commercial Availability Landscape

A thorough investigation of the current chemical supplier market reveals that (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is not a readily available, off-the-shelf compound. While its enantiomer, (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride (CAS No. 1253792-97-0), is commercially offered by some suppliers, the (S)-enantiomer is notably absent from major catalogs[1]. This scarcity suggests that researchers requiring this specific stereoisomer will likely need to pursue custom synthesis or develop an in-house synthetic and resolution protocol. The availability of the (R)-enantiomer, however, indicates that the racemic precursor is synthetically accessible.

Strategic Synthesis of Racemic 1-(3-Chloro-2-fluorophenyl)ethanamine

The synthesis of the target chiral amine begins with the preparation of the racemic precursor. A logical and efficient synthetic pathway commences from a commercially available starting material, 3-chloro-2-fluoroaniline, and proceeds through the corresponding acetophenone, as illustrated in the workflow below.

Caption: Synthetic workflow for the preparation of racemic 1-(3-Chloro-2-fluorophenyl)ethanamine.

Synthesis of 1-(3-Chloro-2-fluorophenyl)ethanone

The initial step involves the acylation of 3-chloro-2-fluoroaniline to form the corresponding acetophenone. This transformation can be achieved through various established methods.

Protocol: Friedel-Crafts Acylation

-

To a stirred solution of 3-chloro-2-fluoroaniline in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction by carefully adding it to ice-water.

-

Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(3-chloro-2-fluorophenyl)ethanone.

-

Purify the crude product by column chromatography or distillation.

Reductive Amination to Racemic 1-(3-Chloro-2-fluorophenyl)ethanamine

The conversion of the ketone to the primary amine is effectively carried out via reductive amination[2]. This one-pot reaction involves the formation of an imine intermediate, which is then reduced to the amine.

Protocol: Reductive Amination using Sodium Cyanoborohydride

-

Dissolve 1-(3-chloro-2-fluorophenyl)ethanone in a suitable solvent, such as methanol or ethanol.

-

Add an excess of ammonium acetate or aqueous ammonia to the solution.

-

Stir the mixture at room temperature to facilitate imine formation.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN), portion-wise to the reaction mixture.

-

Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, quench by adding a dilute acid.

-

Basify the solution with an aqueous base (e.g., NaOH) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate it to obtain the racemic 1-(3-chloro-2-fluorophenyl)ethanamine.

Chiral Resolution of Racemic 1-(3-Chloro-2-fluorophenyl)ethanamine

With the racemic amine in hand, the next critical step is the separation of the enantiomers. Diastereomeric salt crystallization using a chiral resolving agent is a classical and often effective method for this purpose[3]. Tartaric acid and its derivatives are commonly employed for the resolution of chiral amines[4][5].

Caption: Workflow for the chiral resolution of a racemic amine via diastereomeric salt formation.

Protocol: Chiral Resolution using (+)-Tartaric Acid

-

Dissolve the racemic 1-(3-chloro-2-fluorophenyl)ethanamine in a suitable solvent, such as methanol or ethanol.

-

In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, heating gently if necessary.

-

Slowly add the tartaric acid solution to the amine solution with stirring. An exotherm may be observed[4].

-

Allow the mixture to cool slowly to room temperature and then stand undisturbed for an extended period (e.g., 24 hours) to allow for the crystallization of the less soluble diastereomeric salt[4].

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

To liberate the free amine, suspend the diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., sodium hydroxide solution).

-

Separate the organic layer, wash it with water, dry it over anhydrous sodium sulfate, and concentrate it to yield the enantiomerically enriched (S)-1-(3-chloro-2-fluorophenyl)ethanamine.

-

Determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC.

-

To prepare the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrogen chloride in the same solvent.

-

Collect the precipitated hydrochloride salt by filtration and dry it under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. The hydrochloride salt will show characteristic shifts for the protons and carbons adjacent to the ammonium group.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 7.0-7.5 ppm region with splitting patterns consistent with a 1,2,3-trisubstituted benzene ring. A quartet for the methine proton (CH-NH3+) and a doublet for the methyl group (CH3). The ammonium protons may appear as a broad singlet. |

| ¹³C NMR | Distinct signals for the aromatic carbons, with the carbon attached to fluorine showing a characteristic coupling (C-F coupling). Signals for the methine and methyl carbons of the ethylamine side chain. |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric excess of the resolved amine[6][7].

Protocol: Enantiomeric Excess Determination by Chiral HPLC

-

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for separating chiral amines.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution for basic analytes.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is commonly employed.

-

Analysis: Inject the racemic mixture to determine the retention times of both enantiomers. Inject the resolved sample to determine the peak areas of the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Applications in Drug Discovery

Substituted phenylethylamines are a well-established class of compounds with a broad range of biological activities, frequently targeting the central nervous system[8][9]. The specific stereochemistry of these molecules is often critical for their pharmacological activity and selectivity[10]. (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, as a chiral building block, can be incorporated into more complex molecules to explore their potential as:

-

Enzyme Inhibitors: The amine functionality can serve as a key interaction point with the active site of enzymes.

-

Receptor Ligands: The phenylethylamine scaffold is a common feature in ligands for various receptors, including those for neurotransmitters.

-

Asymmetric Synthesis: The chiral amine itself can be used as a chiral auxiliary or a starting material for the synthesis of other enantiomerically pure compounds[11].

The presence of the chloro and fluoro substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate, potentially enhancing metabolic stability, binding affinity, or cell permeability.

Conclusion

References

- Ingersoll, A. W. (1937). The Resolution of Alcohols. Organic Reactions, 2(10), 376-423.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

- Gotor-Fernández, V., & Gotor, V. (2009). Asymmetric Synthesis of Amines: A Biocatalytic Perspective. Chemical Reviews, 109(11), 5815-5854.

-

Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

-

Wikipedia. (2023). Substituted phenethylamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 5.9: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-chloro-2-fluorophenyl)-N-ethylpropan-2-amine. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.). Retrieved from [Link]

- A. M. Z. Slawin, A. J. B. Watson. (2022). Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. Chemistry – A European Journal, 28(16).

- M. A. Halpert. (2022). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. ACS Medicinal Chemistry Letters, 13(12), 1875-1877.

- F. J. Carroll, et al. (2012). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 20(4), 366-372.

- European Patent Office. (2019).

-

Organic Syntheses Procedure. (n.d.). 3-Chloro-N-phenyl-pyridin-2-amine. Retrieved from [Link]

Sources

- 1. 1253792-97-0|(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]

- 8. Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride has emerged as a pivotal chiral building block in contemporary medicinal chemistry, most notably in the development of potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus. The specific arrangement of the chloro and fluoro substituents on the phenyl ring, combined with the stereochemistry of the ethylamine side chain, imparts unique conformational and electronic properties that are crucial for high-affinity binding to the DPP-4 active site. This in-depth technical guide provides a comprehensive overview of the synthesis, chiral resolution, and medicinal chemistry applications of this versatile intermediate. We will delve into the causality behind experimental choices in its preparation and explore its role in the structure-activity relationships of advanced DPP-4 inhibitors.

Introduction: The Significance of Halogenated Chiral Amines in Drug Design

The incorporation of halogen atoms, particularly fluorine and chlorine, into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1] The 3-chloro-2-fluorophenyl motif, in particular, offers a unique combination of lipophilicity, electronic effects, and metabolic stability. When incorporated into a chiral phenylethylamine scaffold, it provides a three-dimensional framework that can be optimized for specific interactions with biological targets. The (S)-enantiomer of 1-(3-chloro-2-fluorophenyl)ethanamine has proven to be a critical component in the design of a new generation of DPP-4 inhibitors, highlighting the importance of stereospecificity in drug action.

Synthesis and Chiral Resolution: Crafting a High-Value Intermediate

The synthesis of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a multi-step process that requires careful control of regioselectivity and stereoselectivity. The overall strategy involves the preparation of the key precursor, 3-chloro-2-fluoroacetophenone, followed by asymmetric reductive amination to introduce the chiral amine functionality.

Synthesis of the Precursor: 3-Chloro-2-fluoroacetophenone

The most common and industrially scalable method for the synthesis of 3-chloro-2-fluoroacetophenone is through a Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: A solution of 1-chloro-2-fluorobenzene (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) is cooled to 0-5 °C in an inert atmosphere.

-

Lewis Acid Addition: A Lewis acid catalyst, typically aluminum chloride (AlCl₃, 1.1-1.5 eq.), is added portion-wise while maintaining the temperature.

-

Acylation: Acetyl chloride (1.0-1.2 eq.) is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at low temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.

-

Work-up: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield 3-chloro-2-fluoroacetophenone.

Causality of Experimental Choices:

-

Anhydrous Conditions: The Friedel-Crafts acylation is highly sensitive to moisture, which can deactivate the Lewis acid catalyst.

-

Lewis Acid: Aluminum chloride is a strong Lewis acid that activates the acetyl chloride for electrophilic aromatic substitution.

-

Low Temperature: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize the formation of byproducts.

Asymmetric Reductive Amination: Establishing the Chiral Center

The introduction of the chiral amine is the most critical step in the synthesis. Asymmetric reductive amination of 3-chloro-2-fluoroacetophenone is the preferred method for achieving high enantiomeric excess. This can be accomplished through various catalytic systems. A particularly effective approach involves the use of a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand, in the presence of an amine source and a reducing agent.

Experimental Protocol: Catalytic Asymmetric Reductive Amination

-

Imine Formation (in situ): 3-Chloro-2-fluoroacetophenone (1.0 eq.) and an ammonia source (e.g., ammonium formate or ammonia gas) are dissolved in a suitable solvent (e.g., methanol, isopropanol).

-

Catalyst Addition: A chiral catalyst, for instance, a pre-formed complex of [RuCl₂(p-cymene)]₂ and a chiral diamine or phosphine ligand (e.g., (S,S)-Ts-DPEN), is added under an inert atmosphere.

-

Reduction: A reducing agent, such as formic acid or hydrogen gas, is introduced. If using hydrogen gas, the reaction is conducted under pressure.

-

Reaction Conditions: The reaction is typically heated to a specific temperature (e.g., 40-60 °C) and stirred for several hours to days, with progress monitored by chiral HPLC.

-

Work-up and Salt Formation: Upon completion, the reaction mixture is cooled, and the solvent is removed. The resulting free amine is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride salt.

-

Purification: The hydrochloride salt can be further purified by recrystallization to achieve high enantiomeric and chemical purity.

Self-Validating System: The progress of the asymmetric reductive amination is monitored by chiral HPLC. This allows for the determination of both the conversion of the starting material and the enantiomeric excess of the product, ensuring the desired stereochemical outcome.

Role in Medicinal Chemistry: A Key Building Block for DPP-4 Inhibitors

(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride serves as a crucial pharmacophore in a class of potent and selective DPP-4 inhibitors. DPP-4 is a serine protease that plays a key role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[1] Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner, making it an attractive therapeutic target for type 2 diabetes.[1]

The 3-chloro-2-fluorophenyl group of the chiral amine typically occupies the S1 hydrophobic pocket of the DPP-4 enzyme. The specific halogenation pattern is critical for optimizing the binding affinity and selectivity of the inhibitor. The (S)-stereochemistry of the ethylamine moiety is essential for the correct orientation of the molecule within the active site, allowing for key interactions with amino acid residues.

Structure-Activity Relationship (SAR) Insights:

-

Halogenation: The presence of both chlorine and fluorine on the phenyl ring enhances the compound's potency. The electron-withdrawing nature of these halogens can influence the pKa of the amine and contribute to favorable electrostatic interactions within the active site.[1]

-

Stereochemistry: The (S)-enantiomer consistently demonstrates significantly higher inhibitory activity compared to the (R)-enantiomer, highlighting the importance of a precise three-dimensional fit in the enzyme's active site.

-

Amine Functionality: The primary amine of the building block is typically acylated or incorporated into a heterocyclic system to complete the structure of the final DPP-4 inhibitor. This amine serves as a key hydrogen bond donor, interacting with crucial residues in the DPP-4 active site.

Quantitative Data on DPP-4 Inhibition:

The following table summarizes the inhibitory activity (IC₅₀ values) of representative DPP-4 inhibitors, illustrating the impact of structural modifications on potency.

| Compound | Structural Features | DPP-4 IC₅₀ (nM) |

| Sitagliptin | Trifluorophenyl group | 19 |

| Vildagliptin | Cyanopyrrolidine moiety | 62 |

| Saxagliptin | Cyanopyrrolidine with adamantyl group | 50 |

| Alogliptin | 2,4-dione with a cyanobenzyl group | <10 |

| Linagliptin | Xanthine-based with a butynyl group | 1 |

| Example with 3-chloro-2-fluorophenyl moiety | (S)-1-(3-Chloro-2-fluorophenyl)ethanamine core | Potent Inhibition (Specific IC₅₀ proprietary to drug discovery programs) |

Note: The IC₅₀ value for a specific investigational drug containing the (S)-1-(3-chloro-2-fluorophenyl)ethanamine moiety is often proprietary during development. However, the inclusion of this fragment is indicative of a high-potency compound.

Visualization of Key Processes

Diagram 1: Synthetic Pathway to (S)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl

Caption: Synthetic route to the target chiral amine hydrochloride.

Diagram 2: Interaction of a DPP-4 Inhibitor with the Enzyme Active Site

Caption: Schematic of inhibitor binding to the DPP-4 active site.

Conclusion

(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis, while requiring careful control of stereochemistry, yields a highly valuable intermediate for the development of targeted therapeutics. The specific halogenation pattern and chiral nature of this building block are critical for its successful application in the design of potent and selective DPP-4 inhibitors. As the quest for novel therapeutics with improved efficacy and safety profiles continues, the principles of rational drug design embodied by this molecule will undoubtedly continue to guide the development of the next generation of medicines.

References

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). Molecules, 28(15), 5860. [Link]

- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024).

- Pyrazolo[1,5-a]pyrimidines containing a chiral (S)-phenylethylamine moiety as novel dipeptidyl peptidase-4 (DPP-4) inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2956-2960.

- Asymmetric reductive amination of ketones. (2004).

- Preparation method of 2-chloro-4'-fluoroacetophenone. (2017).

- An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. (1993). Acta Chemica Scandinavica, 47, 1046-1049.

-

Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. (2022). Journal of Diabetes Research, 2022, 1-13. [Link]

-

IC50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. (2019). ResearchGate. [Link]

Sources

The Strategic Application of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride as a Chiral Building Block in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Critical Role of Chiral Amines in Modern Drug Discovery

Chiral amines are fundamental structural motifs present in a vast array of pharmaceuticals, with estimates suggesting that over 40% of all commercial drugs contain at least one chiral amine center.[1] The specific stereochemistry of these amine-containing molecules is often crucial for their pharmacological activity and safety profile. Enantiomers of a chiral drug can exhibit significantly different efficacy, metabolism, and toxicity. Consequently, the ability to synthesize enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry and drug development.

(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a highly valuable chiral building block that provides a synthetically versatile scaffold for the construction of complex molecular architectures. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, offers opportunities for further functionalization and modulation of physicochemical properties such as lipophilicity and metabolic stability, which are critical parameters in drug design. This guide provides a comprehensive overview of the synthesis, resolution, and application of this important chiral amine, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Structural Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of the precursor ketone and the target chiral amine are summarized below.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 1-(3-Chloro-2-fluorophenyl)ethan-1-one | 1-(3-chloro-2-fluorophenyl)ethanone | 161957-59-1 | C₈H₆ClFO | 172.58 | Not specified |

| (S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride | (1S)-1-(3-chloro-2-fluorophenyl)ethanamine;hydrochloride | 1313593-59-7 | C₈H₁₀Cl₂FN | 210.08 | White to off-white solid |

Synthetic Pathways to (S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride

The synthesis of enantiomerically pure (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is typically achieved through a multi-step process commencing with the synthesis of the corresponding racemic amine, followed by chiral resolution. While direct asymmetric synthesis methods, such as the asymmetric hydrogenation of an imine, are also viable, classical resolution remains a robust and widely practiced approach in both academic and industrial settings.[2]

Part 1: Synthesis of the Precursor Ketone: 1-(3-Chloro-2-fluorophenyl)ethanone

The journey towards the target chiral amine begins with the preparation of the precursor ketone, 1-(3-chloro-2-fluorophenyl)ethanone. A common and effective method for this transformation is the Friedel-Crafts acylation of 2-chloro-1-fluorobenzene.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize 1-(3-chloro-2-fluorophenyl)ethanone from 2-chloro-1-fluorobenzene.

Materials:

-

2-Chloro-1-fluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Acetyl Chloride: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

-

Addition of Substrate: After the addition of acetyl chloride is complete, add 2-chloro-1-fluorobenzene (1.0 equivalent) dropwise, again ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Neutralization and Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(3-chloro-2-fluorophenyl)ethanone.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure ketone.

Part 2: Synthesis and Chiral Resolution of 1-(3-Chloro-2-fluorophenyl)ethanamine

The racemic amine is synthesized from the ketone via reductive amination. Subsequently, the enantiomers are separated by forming diastereomeric salts with a chiral resolving agent, most commonly a chiral carboxylic acid like tartaric acid.[3][4] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[5]

Workflow for Synthesis and Resolution

Caption: Overall workflow for the synthesis and resolution of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl.

Experimental Protocol: Chiral Resolution and Hydrochloride Salt Formation

Objective: To resolve racemic 1-(3-chloro-2-fluorophenyl)ethanamine and prepare the (S)-enantiomer as its hydrochloride salt.

Materials:

-

Racemic 1-(3-chloro-2-fluorophenyl)ethanamine

-

(+)-Tartaric acid

-

Methanol or Ethanol

-

Sodium hydroxide (NaOH), aqueous solution (e.g., 2M)

-

Diethyl ether or Dichloromethane

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diastereomeric Salt Formation: Dissolve racemic 1-(3-chloro-2-fluorophenyl)ethanamine (1.0 equivalent) in a minimal amount of warm methanol or ethanol. In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents, as this often provides better separation) in the same solvent, also warmed.[4] Slowly add the tartaric acid solution to the amine solution with stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature. The diastereomeric salt of the (S)-amine with (+)-tartaric acid is expected to be less soluble and will precipitate out. For optimal crystallization, it may be beneficial to let the solution stand at a reduced temperature (e.g., 4 °C) for several hours to overnight.

-